molecular formula C18H17ClN2O3S B2832473 1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-12-2

1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2832473
CAS RN: 873811-12-2
M. Wt: 376.86
InChI Key: IMTSCJKGBAIZQQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17ClN2O3S and its molecular weight is 376.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and molecular structure of compounds related to 1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide have been explored in various studies. For instance, the reaction of trans-3,4-dibromotetrahydrothiophen dioxide with different amines led to the formation of compounds like perhydro-1,3-dimethyl-trans-thieno-[3,4-d]imidazol-2-one SS-dioxide, which was further analyzed using X-ray crystallography (Ellis et al., 1972). Similarly, another study synthesized and determined the crystal structure of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, revealing details about its molecular conformation and interactions within the crystal structure (Sharma et al., 2017).

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of thieno[3,4-d]imidazole-based compounds have been extensively studied due to their potential applications in various fields. For example, a new terthiophene-based imidazole luminophore was synthesized and its properties were compared with a previously reported compound, leading to insights into its potential use in metal-organic frameworks (MOFs) exhibiting both luminescent and magnetic behaviors (Wang et al., 2021). Additionally, organic sensitizers containing thieno[3,4-d]imidazole chromophores were synthesized and evaluated for their performance in photoelectrochemical cells, highlighting the influence of structural modifications on their photovoltaic performance (Karthik et al., 2016).

Luminescence Sensing and Pesticide Removal

Thiophene-based MOFs have demonstrated remarkable potential in environmental applications, such as luminescence sensing and pesticide removal. A study on MOFs constructed from a new thiophene-functionalized dicarboxylate showed that these materials could efficiently detect and remove environmental contaminants like Hg(II), Cu(II), and Cr(VI), as well as organic pollutants such as salicylaldehyde and 2,4-dichlorophenol (Zhao et al., 2017).

properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-12-2-6-14(7-3-12)20-16-10-25(23,24)11-17(16)21(18(20)22)15-8-4-13(19)5-9-15/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTSCJKGBAIZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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